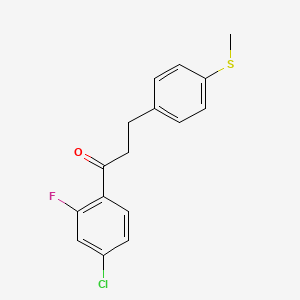

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Description

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-65-2) is a halogenated propiophenone derivative with the molecular formula C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol . Structurally, it features:

- A chlorine substituent at the 4'-position of the propiophenone ring.

- A fluorine atom at the 2'-position.

- A thiomethyl (SMe) group attached to the para position of the phenyl ring at the 3-position of the ketone backbone.

This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may modulate biological activity or serve as a synthetic intermediate for further derivatization .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISYPCDULXLHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644395 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-65-2 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with 4-thiomethylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4'-chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone is compared to structurally analogous propiophenone derivatives. Key compounds include:

Structural Analogues and Their Properties

Key Differences and Implications

Halogen Substitution: The chlorine at 4' in the target compound contrasts with bromine in the 4'-bromo analogue . Fluorine at 2' (target compound) vs. 3' (4'-bromo-3'-fluoro analogue) affects electronic distribution. Fluorine’s electronegativity enhances electron-withdrawing effects, which may influence reactivity or metabolic stability .

Thiomethyl vs. Methoxy Groups: The thiomethyl (SMe) group in the target compound is less electronegative but more polarizable than the methoxy (OCH₃) group in the 3-methoxyphenyl analogue . This difference impacts electronic effects (SMe is a weaker electron donor than OCH₃) and solubility (SMe may enhance lipophilicity).

Synthetic Pathways: The synthesis of thiomethyl-containing propiophenones (e.g., target compound) often involves reactions with sulfur and morpholine under mild conditions, as demonstrated in Scheme 12 of . This method contrasts with methoxy derivatives, which may require alkoxylation or protection/deprotection strategies.

Biological Activity Considerations: While direct biological data for the target compound are unavailable, structural trends from analogues suggest that thiomethyl groups may enhance cytotoxicity or receptor binding compared to methoxy or halide-only derivatives.

Biological Activity

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, with the molecular formula , is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 304.79 g/mol

- CAS Number : 24726002

- Structure : The compound features a chloro group at the para position, a fluoro group at the ortho position, and a thiomethyl group attached to a phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Enzymes : The compound's structure allows it to bind to active sites on enzymes, potentially altering their activity and leading to downstream effects on cellular processes.

- Modulation of Signaling Pathways : By influencing receptor signaling pathways, this compound may affect various physiological responses.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains found that this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those of standard antibiotics used in clinical settings.

-

Anticancer Potential :

- In vitro assays using human cancer cell lines (e.g., breast cancer and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity.

-

Enzyme Interaction Studies :

- Investigations into the enzyme inhibition revealed that this compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on Staphylococcus aureus and E. coli |

| Anticancer | Induction of apoptosis in cancer cells | In vitro assays on breast and lung cancer cells |

| Enzyme Inhibition | Binding to COX and LOX enzymes | Enzyme interaction studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.